molecular formula C18H12FN3O2S B2730708 N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690250-37-4

N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2730708
CAS RN: 690250-37-4
M. Wt: 353.37
InChI Key: HWBCIIGBEZISKX-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .


Molecular Structure Analysis

The molecular structure of pyrimidines contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of the final compounds can be confirmed by infrared, nuclear magnetic resonance, and electron impact mass spectrum .


Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various methods such as infrared spectroscopy, nuclear magnetic resonance, and electron impact mass spectrum . For instance, the yield of the compound can be determined, and its melting point can be measured .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and testing of thieno[2,3-d]pyrimidine derivatives for antimicrobial properties. Notably, a series of novel derivatives including N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide showed enhanced activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, outperforming reference drugs like streptomycin and metronidazole in some cases. This highlights the compound's potential as a base for developing new antimicrobial agents with broad-spectrum efficacy (Kolisnyk et al., 2015).

Antiproliferative Activity

The compound's structure has also been investigated for antiproliferative activities. A specific derivative, 2-[2-(2-fluorobenzylidene) hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine, showed significant inhibition on the proliferation of cancer cell lines such as HT-29, A549, and MKN45, with distinct effectiveness against these cell lines, suggesting its potential in cancer therapy research (Liu et al., 2019).

Anticonvulsant and Antidepressant Activities

A series of pyrido[2,3-d]pyrimidine derivatives, including those structurally related to this compound, have been evaluated for their potential as anticonvulsants and antidepressants. Some derivatives demonstrated promising activities in the maximal electroshock test and forced swimming test, indicating their potential as novel treatments for neurological disorders (Zhang et al., 2016).

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c19-12-6-4-11(5-7-12)10-20-16(23)14-9-13-17(25-14)21-15-3-1-2-8-22(15)18(13)24/h1-9H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBCIIGBEZISKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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